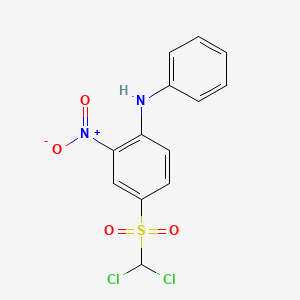
4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline
Description
4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline is an organic compound that features a dichloromethanesulfonyl group, a nitro group, and a phenylaniline moiety
Properties
CAS No. |
61497-12-9 |
|---|---|
Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-13(15)22(20,21)10-6-7-11(12(8-10)17(18)19)16-9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
RKIPILBOUMKBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline typically involves multiple steps. One common method includes the nitration of N-phenylaniline followed by the introduction of the dichloromethanesulfonyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with dichloromethanesulfonyl chloride in the presence of a base such as pyridine to introduce the dichloromethanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-(Dichloromethanesulfonyl)-2-amino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes and lead to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-2-nitro-N-phenylaniline
- 4-(Bromomethanesulfonyl)-2-nitro-N-phenylaniline
- 4-(Methanesulfonyl)-2-nitro-N-phenylaniline
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline is unique due to the presence of two chlorine atoms in the sulfonyl group, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen or no halogen atoms. This increased reactivity can make it a more potent intermediate in organic synthesis and a more effective compound in biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


